N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(2-methylpiperidin-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c1-9-12(3-2-8-13-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12-14H,2-3,8H2,1H3 |
InChI Key |
DNOPBOQVKDRHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonamide Formation
This classical method involves the reaction of 4-nitrobenzenesulfonyl chloride with the amine in an organic solvent, often in the presence of a base to scavenge the hydrogen chloride byproduct.
-
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (as both solvent and base)
- Temperature: 0 °C to room temperature to control reaction rate and selectivity
- Base: Triethylamine or pyridine to neutralize HCl formed during the reaction
- Time: Several hours to overnight depending on scale and reactivity
Mechanism:
The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.Yields:
Typically moderate to high yields (70-90%) are reported depending on reaction optimization.
Indirect or Two-Step Methods
Some studies report indirect methods to avoid contamination and purification challenges by isolating intermediates or using protecting groups.
For example, sulfonamide synthesis via an intermediate sulfonyl ester or using a protected amine that is deprotected after sulfonamide formation.
These methods help improve purity and yield, especially for sensitive or sterically hindered amines.
One-Pot and Catalytic Methods
Recent advances include one-pot syntheses and catalytic methods to improve efficiency and reduce steps:
One-pot, two-stage synthesis:
Sequential iron and copper catalysis have been employed for diaryl sulfonamide synthesis, which could be adapted for alkyl aryl sulfonamides like this compound, improving regioselectivity and yield.Continuous flow microreactor systems:
These systems allow precise control of reaction parameters, enhancing kinetics and reducing byproducts, which is beneficial for scale-up.
Experimental Data and Reaction Conditions Summary
| Preparation Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct sulfonamide formation | 4-nitrobenzenesulfonyl chloride, 2-methylpiperidin-3-amine, base (Et3N or pyridine) | DCM, THF, or pyridine | 0 °C to RT | 70-90 | Classical method, requires base to neutralize HCl |
| Indirect method | Sulfonyl ester intermediate, protected amine | Varies | Room temperature | Up to 85 | Avoids contamination, improves purity |
| One-pot catalytic method | Fe and Cu catalysts, aryl halides, sulfonamide precursors | Various | 40-130 °C | 40-70 | Regioselective, scalable, less purification needed |
| Continuous flow synthesis | Same as direct method but in microreactor | Flow reactor solvents | Controlled flow | Improved | Enhanced kinetics and selectivity |
Research Findings and Optimization Notes
Selectivity:
The sulfonyl chloride must be carefully handled to avoid hydrolysis; moisture exclusion is critical.Base selection:
Pyridine serves dual roles as solvent and base, simplifying the reaction setup and improving yield.Temperature control:
Lower temperatures minimize side reactions such as over-sulfonation or decomposition of the amine.Purification:
Flash chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is commonly used to isolate the pure sulfonamide.Spectroscopic characterization: The sulfonamide N-H proton typically appears in the 7.5–8.5 ppm region in ^1H NMR, confirming bond formation. IR shows characteristic S=O stretching vibrations near 1300 and 1150 cm^-1.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogen derivatives, carboxyl groups, nitro groups, and methyl groups. The reactions are typically carried out under mild and clean conditions, often using ethanol as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of halogen, carboxyl, nitro, or methyl groups on the aromatic ring can increase the cytotoxicity of the piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide has been studied for its potential as an antibacterial agent. In vitro studies have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in bacterial resistance mechanisms. For instance, studies suggest that it may act as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . Such inhibition could lead to the development of new treatments for infections caused by resistant bacterial strains.
Biochemical Research
Structure-Activity Relationship Studies
The compound's unique structure allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different functional groups on the sulfonamide backbone, scientists can evaluate how these changes affect biological activity. This approach has been pivotal in optimizing lead compounds for better efficacy and reduced toxicity .
Potential as a Drug Scaffold
The sulfonamide group is a well-known pharmacophore in drug design. This compound serves as a versatile scaffold for synthesizing new derivatives with enhanced therapeutic profiles. Its ability to interact with various biological targets makes it a valuable starting point in drug discovery programs aimed at treating a range of diseases, including cancer and infectious diseases .
Material Science
Synthesis of Functional Polymers
In material science, this compound has potential applications in the synthesis of functional polymers. Its sulfonamide group can participate in polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems or biosensors .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus. | Potential development of new antibiotics targeting resistant strains. |
| Enzyme Inhibition | Competitive inhibitor of dihydropteroate synthase identified through kinetic studies. | New strategies for overcoming bacterial resistance mechanisms. |
| SAR Studies | Modifications led to increased potency and selectivity against specific bacterial strains. | Enhanced drug design leading to more effective therapeutic agents. |
| Polymer Applications | Successfully incorporated into polymer matrices, enhancing mechanical properties. | Development of advanced materials for biomedical applications. |
Mechanism of Action
The mechanism of action of N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins involved in biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The target compound’s structural analogs differ primarily in the substituent attached to the sulfonamide nitrogen. Key comparisons include:
Target Selectivity and Conformational Effects
- Piperidine vs.
- Steric Effects : The 2-methyl group on the piperidine may hinder rotation, optimizing spatial orientation for target engagement compared to linear alkyl chains .
Biological Activity
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of the Compound
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- IUPAC Name : N-(2-methylpiperidin-3-yl)-4-nitrobenzenesulfonamide
- CAS Number : 1833704-40-7
The compound belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceutical applications. The presence of a nitro group and a sulfonamide moiety contributes to its potential biological activities.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells, particularly through the modulation of key signaling pathways involved in cell growth and survival. For example, studies have shown that compounds with similar structures can inhibit tumor growth in various animal models, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound exhibits notable antimicrobial activity against a range of pathogens. Nitro-containing compounds often function by undergoing reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA. This mechanism has been documented for other nitro-based drugs like metronidazole and chloramphenicol, which are effective against anaerobic bacteria and protozoa .
Anti-inflammatory and Analgesic Properties
Research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structural features have been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This activity could make it a candidate for treating inflammatory diseases.
Antiviral and Antimalarial Activities
There is emerging evidence that this compound may also exhibit antiviral and antimalarial properties. Investigations into related piperidine derivatives have shown effectiveness against viruses and malaria parasites, indicating that this compound could have similar effects .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : It can interact with various receptors, altering signal transduction pathways that regulate cell survival and apoptosis.
- DNA Interaction : The formation of reactive intermediates can lead to DNA damage, contributing to its antimicrobial and anticancer properties.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
